molecular formula C12H21NO2 B11892700 1-Aziridinepropionic acid, cycloheptyl ester CAS No. 99900-95-5

1-Aziridinepropionic acid, cycloheptyl ester

Cat. No.: B11892700
CAS No.: 99900-95-5
M. Wt: 211.30 g/mol
InChI Key: YDRWEIADTDQASH-UHFFFAOYSA-N
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Description

Cycloheptyl 3-(aziridin-1-yl)propanoate is a chemical compound with the molecular formula C12H21NO2 It is characterized by the presence of a cycloheptyl group attached to a 3-(aziridin-1-yl)propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cycloheptyl 3-(aziridin-1-yl)propanoate typically involves the reaction of cycloheptanol with 3-(aziridin-1-yl)propanoic acid. The reaction is carried out under anhydrous conditions using a suitable dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the esterification process. The reaction mixture is then refluxed, and the product is purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of cycloheptyl 3-(aziridin-1-yl)propanoate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Cycloheptyl 3-(aziridin-1-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cycloheptyl 3-(aziridin-1-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of cycloheptyl 3-(aziridin-1-yl)propanoate involves its interaction with biological molecules through the aziridine ring. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins and DNA. This reactivity underlies its potential as an antimicrobial and anticancer agent, as it can disrupt essential biological processes in target cells .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl 3-(aziridin-1-yl)propanoate
  • Cyclooctyl 3-(aziridin-1-yl)propanoate
  • Cyclopentyl 3-(aziridin-1-yl)propanoate

Uniqueness

Cycloheptyl 3-(aziridin-1-yl)propanoate is unique due to its seven-membered cycloheptyl ring, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .

Properties

CAS No.

99900-95-5

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

cycloheptyl 3-(aziridin-1-yl)propanoate

InChI

InChI=1S/C12H21NO2/c14-12(7-8-13-9-10-13)15-11-5-3-1-2-4-6-11/h11H,1-10H2

InChI Key

YDRWEIADTDQASH-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)OC(=O)CCN2CC2

Origin of Product

United States

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